A Technical Guide to PF-514273: A Highly Selective CB1 Receptor Antagonist
A Technical Guide to PF-514273: A Highly Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, and specifically the cannabinoid type 1 (CB1) receptor, has been a focal point for therapeutic drug discovery for decades. Predominantly expressed in the central nervous system, the CB1 receptor is a G-protein coupled receptor (GPCR) that modulates neurotransmitter release, influencing a wide array of physiological processes including appetite, pain sensation, memory, and mood. Its role in appetite regulation made it an attractive target for the treatment of obesity. PF-514273 is a novel, bicyclic lactam-based compound developed by Pfizer that acts as a potent and exceptionally selective antagonist for the CB1 receptor.[1][2] This high selectivity makes it a valuable tool for preclinical research, allowing for the specific interrogation of CB1 receptor function without the confounding effects of CB2 receptor activity.[2] This document provides a comprehensive technical overview of PF-514273, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism and evaluation workflows.
Pharmacological Profile
PF-514273 distinguishes itself through its high affinity for the CB1 receptor and its remarkable selectivity over the CB2 receptor. This profile has been established through a variety of in vitro and in vivo studies.
Data Presentation
The quantitative pharmacological data for PF-514273 are summarized in the tables below for clear comparison.
Table 1: In Vitro Binding Affinity and Selectivity
| Parameter | Receptor | Value | Species | Reference |
| Ki | Human CB1 | 1.0 nM | Human | [3] |
| Selectivity | CB1 vs. CB2 | >10,000-fold | Human | [2][3] |
Table 2: In Vitro Functional Antagonism
| Parameter | Assay Type | Value | Species | Reference |
| IC50 | Functional Antagonism | 1.0 nM | Not Specified | [4][5] |
Table 3: In Vivo Efficacy
| Animal Model | Effect | Dose (Oral) | Species | Reference |
| Food Intake | 40% reduction | 1 mg/kg | Rat | [6] |
| Ethanol-Induced Conditioned Place Preference | No perturbation | 1 and 5 mg/kg | Mouse | [6] |
| Ethanol-Stimulated Locomotor Activity | Reduction | 1 and 5 mg/kg | Mouse | [6] |
Mechanism of Action
The CB1 receptor is canonically coupled to the inhibitory G-protein, Gi/o.[7] Agonist binding initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] PF-514273 acts as a competitive antagonist, binding to the CB1 receptor and blocking the downstream signaling typically initiated by endogenous cannabinoids (like anandamide and 2-AG) or synthetic agonists. By preventing the inhibition of adenylyl cyclase, PF-514273 effectively disinhibits cAMP production. Furthermore, as with many GPCRs, agonist-induced activation of the CB1 receptor can lead to its phosphorylation and subsequent recruitment of β-arrestin, which mediates receptor desensitization and internalization, as well as initiating G-protein-independent signaling pathways. PF-514273 blocks this agonist-induced β-arrestin recruitment.
Experimental Protocols
Characterization of a selective antagonist like PF-514273 involves a suite of standardized assays to determine its binding affinity and functional potency. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[9]
Objective: To determine the inhibitory constant (Ki) of PF-514273 for the CB1 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[7]
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).
-
Test Compound: PF-514273, serially diluted.
-
Non-specific Binding (NSB) Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940 or WIN 55,212-2).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/B), vacuum filtration manifold, liquid scintillation counter.
Protocol:
-
Preparation: Dilute the CB1 receptor-containing membranes in binding buffer to a final concentration of 5-20 µg of protein per well.[7]
-
Assay Setup: In a 96-well plate, add reagents in a final volume of 200 µL per well:
-
Total Binding (TB): Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.
-
Non-specific Binding (NSB): Binding buffer, [³H]-CP55,940, NSB control (e.g., 10 µM CP55,940), and membrane suspension.
-
Competition: Binding buffer, [³H]-CP55,940, varying concentrations of PF-514273, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[9][11]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding (SB) = TB - NSB.
-
Plot the percentage of specific binding against the log concentration of PF-514273.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of PF-514273 that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This functional assay measures the ability of an antagonist to block an agonist's effect on intracellular cAMP levels. Since CB1 is Gi-coupled, an agonist will decrease cAMP. An antagonist will reverse this effect.
Objective: To determine the functional potency (IC50) of PF-514273 by measuring its ability to block agonist-mediated inhibition of cAMP production.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human CB1 receptor.[8][12]
-
CB1 Agonist: e.g., CP55,940.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.[8]
-
Test Compound: PF-514273, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4.[8]
-
cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.[8]
Protocol:
-
Cell Culture: Culture the CB1-expressing cells to ~90% confluency. Harvest the cells and resuspend them in assay buffer at a determined density.[8]
-
Assay Plating: Dispense the cell suspension into a 384-well white plate.
-
Antagonist Addition: Add varying concentrations of PF-514273 (or vehicle for control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Agonist/Forskolin Addition: Add a fixed concentration of the CB1 agonist (a concentration that gives ~80% of its maximal effect, EC₈₀) and a fixed concentration of forsklin to all wells. Forskolin is used to stimulate adenylyl cyclase, raising basal cAMP levels to create a measurable window for inhibition.[8]
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis & Detection: Add lysis buffer and the cAMP detection reagents (e.g., HTRF acceptor and donor antibodies) according to the manufacturer's protocol.
-
Measurement: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on a compatible plate reader (e.g., an HTRF-capable reader).
-
Data Analysis:
-
Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log concentration of PF-514273.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of PF-514273 that restores 50% of the agonist-inhibited cAMP signal.
-
β-Arrestin Recruitment Assay
This assay measures the translocation of β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation. Antagonists block this recruitment. The DiscoverX PathHunter® technology is a common platform for this assay.[13]
Objective: To confirm the antagonist activity of PF-514273 by its ability to block agonist-induced β-arrestin recruitment to the CB1 receptor.
Materials:
-
Cell Line: A cell line engineered to co-express the CB1 receptor fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment (e.g., DiscoverX PathHunter cells).[13]
-
CB1 Agonist: e.g., CP55,940.
-
Test Compound: PF-514273, serially diluted.
-
Cell Culture Medium & Assay Buffer.
-
Detection Reagents: Chemiluminescent substrate for the complemented enzyme.[13]
Protocol:
-
Cell Plating: Plate the PathHunter cells in a 384-well white assay plate and incubate overnight.
-
Antagonist Addition: Add serial dilutions of PF-514273 to the wells and pre-incubate for 30-60 minutes at 37°C.
-
Agonist Stimulation: Add a pre-determined EC₈₀ concentration of a CB1 agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and enzyme fragment complementation.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature to allow the signal to develop.[14]
-
Measurement: Read the chemiluminescent signal on a plate luminometer.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of PF-514273 and fit the data to a dose-response curve to determine the IC50 value.
Summary and Conclusion
PF-514273 is a potent and highly selective CB1 receptor antagonist.[2][3] Its in vitro profile is characterized by nanomolar affinity and functional antagonism at the human CB1 receptor, with a selectivity of over 10,000-fold against the CB2 receptor.[3][4] This exceptional selectivity minimizes off-target effects in experimental systems, making it a superior tool for dissecting the specific roles of the CB1 receptor. In vivo studies have demonstrated its oral activity and ability to reduce food intake in rodents, consistent with the known role of CB1 in appetite regulation.[1][6] While it was advanced to Phase I clinical trials for weight management, its development was not pursued.[1][15] Nevertheless, PF-514273 remains an invaluable research compound for scientists and pharmacologists investigating the intricacies of the endocannabinoid system.
References
- 1. Discovery of 2-(2-chlorophenyl)-3-(4-chlorophenyl)-7-(2,2-difluoropropyl)-6,7-dihydro-2H-pyrazolo[3,4-f][1,4]oxazepin-8(5H)-one (PF-514273), a novel, bicyclic lactam-based cannabinoid-1 receptor antagonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-514273 - Wikipedia [en.wikipedia.org]
- 3. PF-514273 | CB1 antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of the Novel Cannabinoid CB1 Receptor Antagonist PF 514273 on the Acquisition and Expression of Ethanol Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PF 514273 - AdisInsight [adisinsight.springer.com]
